N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide
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Overview
Description
“N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide” is a compound that contains a benzimidazole moiety . Benzimidazole is a heterocyclic compound that is known for its wide range of biological activities . It is a core component of several natural products and commercially available drugs .
Synthesis Analysis
The synthesis of benzimidazole-containing compounds often involves condensation . For instance, Yadav et al. synthesized a similar compound, 2-((1-benzoyl-1H-benzo[d]imidazol-2-yl) thio)-N-(substituted phenyl) acetamide, and evaluated its anti-tubercular activity . Another method for the synthesis of benzimidazole compounds involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .Molecular Structure Analysis
The structure of benzimidazole-containing compounds is typically characterized using various spectroscopic techniques, including IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy, TGA, and powder XRD .Chemical Reactions Analysis
Benzimidazole-containing compounds can undergo various chemical reactions. For instance, in the presence of N,N-dimethylformamide/sulfur, a benzimidazole compound was obtained . In the absence of sulfur, quinoxaline was obtained .Physical and Chemical Properties Analysis
Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature . The physical and chemical properties of specific benzimidazole-containing compounds can be characterized using techniques such as IR and NMR spectroscopy .Scientific Research Applications
Antifungal Activity
A study by Brahmeshwari and Gullapelli (2014) explored the synthesis of derivatives of this compound and evaluated their antifungal activities. The compounds showed promising results in this regard (Brahmeshwari & Gullapelli, 2014).
Antimicrobial and Anticancer Properties
Research by Senthilkumar et al. (2021) and Horishny et al. (2020) synthesized new derivatives of the compound and assessed their antibacterial, antifungal, and anticancer activities. These studies found the derivatives to exhibit significant biological activity against various bacterial and fungal strains, as well as anticancer properties (Senthilkumar et al., 2021); (Horishny et al., 2020).
Elastase Inhibition and Antioxidant Activity
A 2020 study by Arshad et al. focused on a benzimidazole-based derivative, examining its potential in elastase inhibition, free radical scavenging activity, and DNA binding ability for biological applications. This study highlighted the versatility of such compounds in various biochemical processes (Arshad et al., 2020).
Antimycobacterial Agents
Chitti et al. (2022) explored the use of imidazo-thiazole and benzo-imidazo-thiazole carboxamide derivatives as potential antimycobacterial agents. Their research provided insights into the development of new anti-mycobacterial therapies (Chitti et al., 2022).
Corrosion Inhibition
In the field of materials science, a study by Chugh et al. (2019) investigated the application of derivatives of the compound as corrosion inhibitors for mild steel in acidic environments. This study demonstrated the compound's potential in industrial applications, particularly in protecting metals from corrosion (Chugh et al., 2019).
Mechanism of Action
Target of Action
Compounds containing the imidazole moiety, such as this one, have been known to exhibit a broad range of biological activities . They have been associated with antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives have been known to interact with various biological targets, leading to a wide range of effects . The interaction with these targets can lead to changes in cellular processes, potentially resulting in the observed biological activities.
Biochemical Pathways
Given the broad range of activities associated with imidazole derivatives, it is likely that multiple pathways could be affected .
Pharmacokinetics
Imidazole derivatives are generally known for their solubility in water and other polar solvents , which could potentially influence their absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
Given the broad range of activities associated with imidazole derivatives, it is likely that the compound could have multiple effects at the molecular and cellular level .
Safety and Hazards
Future Directions
The development of new antimicrobial and anticancer inhibitory agents is a fundamental goal in medicinal chemistry . Benzimidazole-containing compounds, due to their broad range of chemical and biological properties, have become an important synthon in the development of new drugs . Therefore, the design and synthesis of novel benzimidazole-containing compounds represent a promising direction for future research .
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4OS/c26-20(21-25-17-10-3-4-11-18(17)27-21)22-14-7-5-6-13(12-14)19-23-15-8-1-2-9-16(15)24-19/h1-12H,(H,22,26)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKFKRXWDIAAGOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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